Cas no 14883-87-5 ((2R)-2-(3,4-dihydroxyphenyl)-2-hydroxy-acetate)

(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxy-acetate 化学的及び物理的性質
名前と識別子
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- (2R)-2-(3,4-dihydroxyphenyl)-2-hydroxy-acetate
- DL-3,4-DIHYDROXYMANDELIC ACID
- 3,4-Dihydroxy-DL-ma
- 3,4-Dihydroxy-DL-mandelic acid
- DL-A,3,4-TRIHYDROXYPHENYLACETIC ACID
- rac-(R*)-Hydroxy(3,4-dihydroxyphenyl)acetic acid
- (±)-3,4-dihydroxyphenylglycolic acid
- rac-(αR*)-α,3,4-Trihydroxybenzeneacetic acid
- DL-3,4-Dihydroxymandelic acid 98%
- DL-3,4-Dihydroxymandelic acid,98%
-
- MDL: MFCD00004231
- インチ: InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13)/p-1
- InChIKey: RGHMISIYKIHAJW-UHFFFAOYSA-N
- ほほえんだ: OC1=C(O)C=CC(C(O)C([O-])=O)=C1
計算された属性
- せいみつぶんしりょう: 184.03700
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 10
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.2850 (rough estimate)
- ゆうかいてん: 136-137 °C (dec.) (lit.)
- ふってん: 238.08°C (rough estimate)
- 屈折率: 1.4330 (estimate)
- PSA: 97.99000
- LogP: 0.21580
- ようかいせい: 未確定
(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxy-acetate セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
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危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S24/25
(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxy-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T5229-100 mg |
DL -3,4-Dihydroxymandelic acid |
14883-87-5 | 99.52% | 100MG |
¥ 1,488 | 2023-07-11 | |
TargetMol Chemicals | T5229-50mg |
DL -3,4-Dihydroxymandelic acid |
14883-87-5 | 99.52% | 50mg |
¥ 992 | 2024-07-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-239821-500mg |
DL-3,4-Dihydroxymandelic acid, |
14883-87-5 | 500mg |
¥1188.00 | 2023-09-05 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T5229-50mg |
DL -3,4-Dihydroxymandelic acid |
14883-87-5 | >98% | 50mg |
¥992.00 | 2024-08-09 | |
A2B Chem LLC | AB73211-500mg |
DL-3,4-Dihydroxymandelic acid |
14883-87-5 | 500mg |
$565.00 | 2024-04-20 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T5229-100mg |
DL -3,4-Dihydroxymandelic acid |
14883-87-5 | >98% | 100mg |
¥1488.00 | 2024-08-09 | |
TargetMol Chemicals | T5229-1 ml * 10 mm |
DL -3,4-Dihydroxymandelic acid |
14883-87-5 | 99.52% | 1 ml * 10 mm |
¥ 195 | 2024-07-20 | |
Cooke Chemical | S020078-500mg |
DL-3,4-Dihydroxymandelic acid |
14883-87-5 | 95% | 500mg |
RMB 2176.86 | 2025-02-21 | |
TargetMol Chemicals | T5229-5 mg |
DL -3,4-Dihydroxymandelic acid |
14883-87-5 | 99.52% | 5mg |
¥ 248 | 2023-07-11 | |
TargetMol Chemicals | T5229-50 mg |
DL -3,4-Dihydroxymandelic acid |
14883-87-5 | 99.52% | 50mg |
¥ 992 | 2023-07-11 |
(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxy-acetate 関連文献
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Peng Jiang,Weixing Dai,Shikai Yan,Zhongliang Chen,Ruilin Xu,Jianmi Ding,Li Xiang,Shuping Wang,Runhui Liu,Weidong Zhang Mol. BioSyst. 2011 7 824
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Dan Liu,Zhuoling An,Pengfei Li,Yanhua Chen,Ruiping Zhang,Lihong Liu,Jiuming He,Zeper Abliz RSC Adv. 2020 10 18305
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Takahiro Kanamori,Takashi Funatsu,Makoto Tsunoda Analyst 2016 141 2568
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Dafne Velásquez-Jiménez,Diana A. Corella-Salazar,B. Shain Zu?iga-Martínez,J. Abraham Domínguez-Avila,Marcelino Montiel-Herrera,Norma J. Salazar-López,Joaquín Rodrigo-Garcia,Mónica A. Villegas-Ochoa,Gustavo A. González-Aguilar Food Funct. 2021 12 10356
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Ping Hu,Fangzhou Zhao,Jing Wang,Weiyun Zhu Food Funct. 2021 12 3405
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Marcin Dr?g,Adam Jezierski,Pawel Kafarski Chem. Commun. 2004 1132
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Xian-En Zhao,Yongrui He,Ping Yan,Na Wei,Renjun Wang,Jing Sun,Longfang Zheng,Shuyun Zhu,Jinmao You RSC Adv. 2016 6 108635
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Zongping Wang,Yizhou Guo,Zizheng Liu,Xiaonan Feng,Yiqun Chen,Tao Tao Photochem. Photobiol. Sci. 2015 14 473
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Takahiro Kanamori,Takashi Funatsu,Makoto Tsunoda Analyst 2016 141 2568
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10. LXX.—The action of phosphorus pentachloride on the methylene ethers of catechol derivatives. Part IV. Derivatives of dihydroxyphenyl-acetic, -glycollic, and -glyoxylic acidsGeorge Barger,Arthur James Ewins J. Chem. Soc. Trans. 1909 95 552
(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxy-acetateに関する追加情報
Recent Advances in the Study of (2R)-2-(3,4-dihydroxyphenyl)-2-hydroxy-acetate (CAS: 14883-87-5): A Comprehensive Research Brief
The compound (2R)-2-(3,4-dihydroxyphenyl)-2-hydroxy-acetate (CAS: 14883-87-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical applications. The information presented here is derived from peer-reviewed journals, conference proceedings, and industry reports published within the last two years.
Recent studies have highlighted the role of (2R)-2-(3,4-dihydroxyphenyl)-2-hydroxy-acetate as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurodegenerative diseases and metabolic disorders. Its structural similarity to naturally occurring polyphenols, such as those found in green tea and berries, has spurred interest in its antioxidant and anti-inflammatory properties. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize its purity and stability, ensuring its suitability for further pharmacological evaluation.
One of the most notable breakthroughs involves the compound's efficacy in modulating oxidative stress pathways. In vitro studies using neuronal cell lines demonstrated that (2R)-2-(3,4-dihydroxyphenyl)-2-hydroxy-acetate significantly reduces reactive oxygen species (ROS) levels, suggesting its potential as a neuroprotective agent. Furthermore, molecular docking simulations have revealed its high affinity for key enzymes involved in inflammatory cascades, such as COX-2 and iNOS, providing a mechanistic basis for its observed effects.
In addition to its antioxidant properties, recent preclinical trials have explored the compound's role in metabolic regulation. Animal models of type 2 diabetes treated with (2R)-2-(3,4-dihydroxyphenyl)-2-hydroxy-acetate exhibited improved glucose tolerance and insulin sensitivity. These findings are attributed to the compound's ability to enhance AMPK activation, a critical regulator of cellular energy homeostasis. Such results position it as a promising candidate for the development of novel antidiabetic therapies.
Despite these encouraging findings, challenges remain in optimizing the compound's bioavailability and pharmacokinetic profile. Researchers are currently investigating various formulation strategies, including nanoparticle encapsulation and prodrug derivatization, to overcome these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the translation of these discoveries into clinical applications.
In conclusion, (2R)-2-(3,4-dihydroxyphenyl)-2-hydroxy-acetate (CAS: 14883-87-5) represents a versatile and pharmacologically active molecule with broad therapeutic potential. Ongoing research continues to uncover its multifaceted mechanisms of action, paving the way for its integration into future drug development pipelines. This brief underscores the importance of further interdisciplinary studies to fully realize its clinical benefits.
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